molecular formula C12H15ClN4O B11793078 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11793078
M. Wt: 266.73 g/mol
InChI Key: QQGOQINOOHECMA-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Alkylation: The methoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring but has similar structural features.

    6-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chlorine atom but has similar structural features.

Uniqueness

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the specific substitution pattern. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

4-chloro-6-(1,5-dimethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C12H15ClN4O/c1-7-5-10(16-17(7)3)9-6-11(13)15-12(14-9)8(2)18-4/h5-6,8H,1-4H3

InChI Key

QQGOQINOOHECMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl

Origin of Product

United States

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